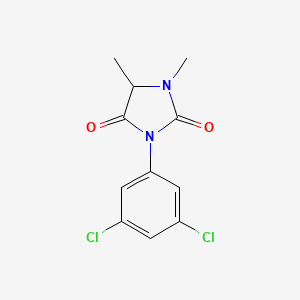
3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Descripción general
Descripción
3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID). It is widely used to relieve pain, inflammation, and fever. The drug has been in the market for over 40 years and is available in different formulations, including tablets, capsules, injections, and topical creams. Diclofenac has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Electrochemical Properties in Pesticides : This compound, as part of procymidone, was studied for its electrochemical properties in a pesticide context. The study focused on the reduction mechanism in acetonitrile and identified several decomposition pathways, including the elimination of the hetero-ring and the cleavage of chlorine atoms (Pospíšil et al., 1999).
Antibacterial and Anti-inflammatory Activities : A compound structurally similar to 3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione demonstrated in vitro antibacterial activity against human breast adenocarcinoma cell lines and anti-inflammatory activity. This study highlights the potential biomedical applications of such compounds (Uwabagira & Sarojini, 2019).
Hypoglycemic Activity : Research on derivatives of 3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione showed potential hypoglycemic activity. Two synthesized compounds were found to stimulate insulin release, indicating potential for diabetes treatment (Kashif et al., 2008).
Antitubercular Activity : Analogues of a related compound were synthesized and evaluated for their antitubercular activity. The study also explored the structure-activity relationship and mechanism of action against Mycobacterium tuberculosis (Samala et al., 2014).
Antibacterial Nanofibers : A study on the novel synthesis of 3-poly (vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione nanofibers highlighted their antibacterial properties. These nanofibers showed potential in filtering and disinfecting drinking water (Maddah, 2016).
Host–Guest Interactions in Fungicides : The interaction of procymidone with cyclodextrins was studied, demonstrating changes in the redox mechanism and highlighting the relevance of host–guest interactions in the effectiveness of fungicides (Hromadová et al., 2002).
Inhibitors of Human Heart Chymase : Derivatives of 3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione were synthesized and evaluated as inhibitors of human heart chymase, a protein associated with cardiovascular diseases (Niwata et al., 1997).
Degradation in Agricultural Contexts : Studies on the degradation of a similar compound, 3-(3′,5′ -Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione, in plants, soil, and light provided insights into its environmental behavior and potential impacts in agricultural settings (Sumida et al., 1973).
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-6-10(16)15(11(17)14(6)2)9-4-7(12)3-8(13)5-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYSFKDZUQGYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
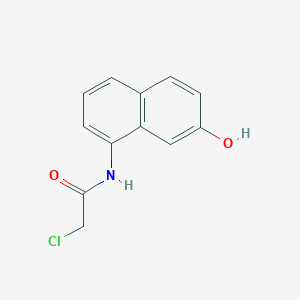
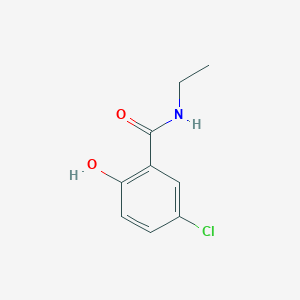
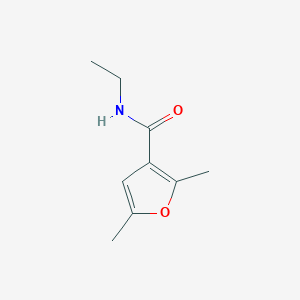
![N-ethylbicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7458426.png)
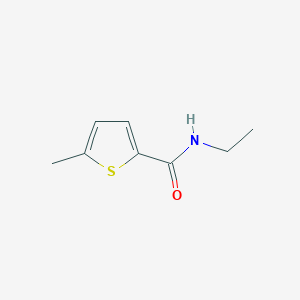
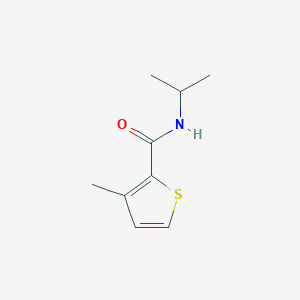
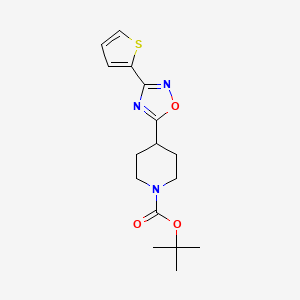
![2-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylethanol](/img/structure/B7458448.png)
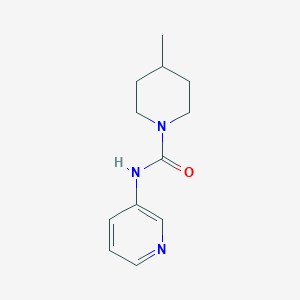
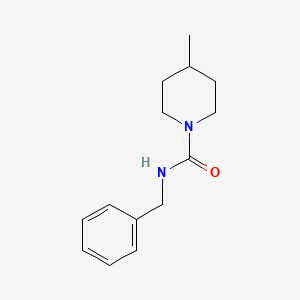
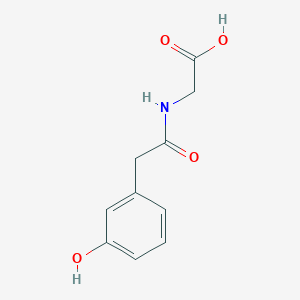
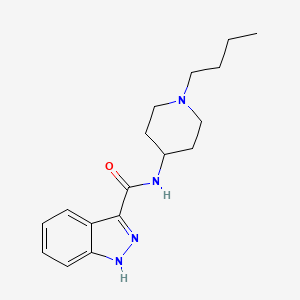
![2-methylpropyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458476.png)